Swertiajaponin

Overview

Description

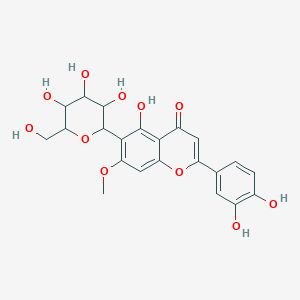

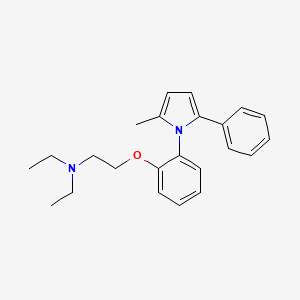

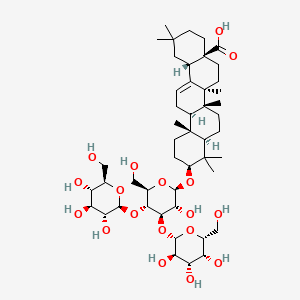

Swertiajaponin is a naturally occurring flavonoid glycoside found in various species of the Swertia plant, particularly Swertia japonica. This compound has garnered significant attention due to its potent biological activities, including antioxidant, anti-inflammatory, and skin-whitening properties .

Mechanism of Action

Target of Action

Swertiajaponin primarily targets tyrosinase , an enzyme that catalyzes two rate-limiting steps in melanin synthesis . Tyrosinase plays a crucial role in the pigmentation process, making it a significant target for skin-whitening compounds .

Mode of Action

This compound interacts with tyrosinase by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of the enzyme . This interaction inhibits the activity of tyrosinase, thereby suppressing melanin synthesis .

Biochemical Pathways

This compound affects the MAPK/MITF signaling pathway. It inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level . This dual mechanism of action - inhibiting both the activity and protein expression levels of tyrosinase - results in the suppression of melanin accumulation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of melanin accumulation and the exhibition of strong antioxidative activity . It markedly inhibits αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppresses skin pigmentation in a human skin model .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, UV radiation can induce melanin synthesis as a protective mechanism against the mutagenic effects of UV . Therefore, the effectiveness of this compound in inhibiting melanin synthesis may be influenced by exposure to UV radiation.

Biochemical Analysis

Biochemical Properties

Swertiajaponin interacts with tyrosinase, forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of the enzyme . This interaction inhibits tyrosinase activity, with an IC50 value of 43.47 μM . This compound also inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein levels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It does not show cytotoxicity in B16F10, HaCat, and Hs27 cells . It markedly inhibits αMSH- or UVB-induced melanin accumulation in B16F10 cells . This suggests that this compound influences cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly binds to and inhibits tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . In addition, it inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein levels .

Metabolic Pathways

This compound is involved in the melanin synthesis pathway, where it inhibits the enzyme tyrosinase

Preparation Methods

Synthetic Routes and Reaction Conditions

Swertiajaponin can be synthesized through the extraction of Swertia species. The process typically involves the use of solvents such as ethyl acetate to extract the compound from the plant material . The structure of this compound has been elucidated using extensive NMR experiments and mass spectrometry studies .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Swertia plants. The plants are harvested, dried, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Swertiajaponin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .

Scientific Research Applications

Swertiajaponin has a wide range of scientific research applications:

Comparison with Similar Compounds

Swertiajaponin is similar to other flavonoid glycosides such as isoorientin and swertisin. it is unique in its potent tyrosinase inhibitory activity and its dual mechanism of action in suppressing melanin accumulation . Other similar compounds include:

Isoorientin: A flavonoid glycoside with antioxidant properties.

Swertisin: Another flavonoid glycoside with similar biological activities.

Swertiamarin: Known for its hepatoprotective effects.

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVLXOYLQKCAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6980-25-2 | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

}oxy)methyl]-2-oxopyrrolidin-3-yl}acetate](/img/new.no-structure.jpg)

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)

![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)

![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)